cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester

Description

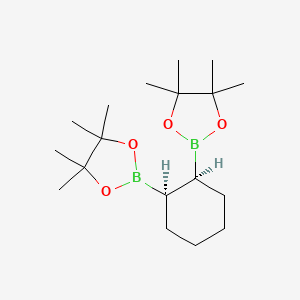

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester is a boronic acid derivative featuring two pinacol ester groups attached to a cyclohexane ring in a cis-1,2 configuration. This compound is a critical reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules, including pharmaceuticals and conjugated systems . Its structure comprises a cyclohexane backbone (C₆H₁₀) with two boronic ester groups, each stabilized by pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The molecular formula is C₁₈H₃₄B₂O₄, with a calculated molecular weight of 335.62 g/mol (based on structural analysis of pinacol ester groups and cyclohexane) .

Key properties:

- CAS Numbers: 2838724-84-6 (primary) and E86149 (synonym) .

- Reactivity: High efficiency in coupling reactions due to favorable steric and electronic properties of the cis configuration .

- Applications: Used in organic synthesis, drug discovery, and materials science for constructing biaryl and conjugated systems .

Properties

Molecular Formula |

C18H34B2O4 |

|---|---|

Molecular Weight |

336.1 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(1S,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C18H34B2O4/c1-15(2)16(3,4)22-19(21-15)13-11-9-10-12-14(13)20-23-17(5,6)18(7,8)24-20/h13-14H,9-12H2,1-8H3/t13-,14+ |

InChI Key |

SFKOPBKHPOIHAU-OKILXGFUSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2B3OC(C(O3)(C)C)(C)C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC2B3OC(C(O3)(C)C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Vicinal Diboronates

Vicinal diboronates such as cis-cyclohexane-1,2-diboronic acid bis(pinacol) ester are typically prepared by diboration of alkenes or functionalization of cycloalkenes , followed by esterification with pinacol. The main approaches include:

- Catalytic diboration of cycloalkenes using bis(pinacolato)diboron (B2pin2) and transition metal catalysts (e.g., Pd, Ni, Cu).

- Cross-coupling reactions of halogenated cycloalkanes with bis(pinacolato)diboron under palladium catalysis.

- Homologation and carboboration reactions on vinyl boronates.

These methods allow stereoselective installation of two boronate groups on adjacent carbons, often favoring the cis configuration due to ring constraints and catalyst control.

Specific Preparation via Palladium-Catalyzed Diboration of Cyclohexene

One of the most efficient and scalable methods involves the palladium-catalyzed diboration of cyclohexene with bis(pinacolato)diboron:

- Starting material: Cyclohexene

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes (e.g., PdCl2 with phosphine ligands)

- Base: Potassium acetate or similar mild base

- Solvent: Toluene or tetrahydrofuran (THF)

- Temperature: Moderate heating (80–110 °C)

- Reaction time: Several hours (e.g., 12 h)

This method avoids harsh reagents such as n-butyllithium and ultralow temperatures, making it practical for scale-up.

$$

\text{Cyclohexene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{this compound}

$$

Detailed Example from Patent CN103044469A

A patented method describes a two-step process for preparing cyclohexene-1-boronic acid pinacol ester derivatives, which can be adapted for vicinal diboronates:

- Step 1: Preparation of 1-chlorocyclohexene by chlorination of cyclohexanone using phosphorus pentachloride in heptane, followed by aqueous workup and purification.

- Step 2: Palladium-catalyzed borylation of 1-chlorocyclohexene with bis(pinacolato)diboron in the presence of potassium acetate and a monophosphine ligand in toluene at reflux (around 110 °C) for 12 hours.

This method yields the boronic acid pinacol ester with high purity (~97%) and good yield (~85%).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Cyclohexanone + PCl5 in heptane, 70–74 °C | 1-chlorocyclohexene, 81% yield |

| 2 | 1-chlorocyclohexene + B2pin2, PdCl2, phosphine, KOAc, toluene, 110 °C, 12 h | This compound, 85.6% yield, 97.4% purity |

Alternative Methods: Directed Diboration and Diastereoselective Synthesis

- Directed diboration: Using substrates with directing groups such as hydroxyls can enable stereoselective diboration of cyclohexene derivatives to give cis-diboronic esters with high diastereoselectivity.

- Copper-catalyzed tandem borylation/1,2-addition: This method allows enantio- and diastereoselective synthesis of vicinal bis(boronates) by multicomponent reactions, forming up to three contiguous stereocenters.

Notes on Stereochemistry and Stability

- The cis configuration is favored due to ring strain and the stereochemical outcome of the diboration reaction.

- Pinacol esters are favored as boron protecting groups because of their stability and ease of handling.

- cis-1,2-cyclohexanediol fails to form cyclic boronic esters under some conditions due to unfavorable diol geometry, but pinacol esters can be isolated under anhydrous conditions.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst/System | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed diboration | Cyclohexene | PdCl2 + phosphine, B2pin2 | KOAc, toluene, 110 °C, 12 h | ~85.6 | Scalable, avoids harsh reagents |

| Halide borylation (patented) | 1-chlorocyclohexene | PdCl2 + phosphine, B2pin2 | KOAc, toluene, reflux | ~85 | Two-step process including halide prep |

| Cu-catalyzed tandem borylation | Cyclohexene derivatives | Cu catalyst + B2pin2 | Base, methanol, room temp to reflux | 50–95 | Enantioselective, multiple stereocenters |

| Directed diboration | Hydroxycyclohexene derivatives | Various | Cs2CO3, methanol, room temp | 51–94 | Diastereoselective, hydroxyl-directed |

Research Findings and Considerations

- The vicinal diboronates prepared by these methods serve as versatile intermediates for selective functionalization, including Suzuki-Miyaura cross-coupling.

- Site-selective transformations exploit the different reactivities of the two boronate groups.

- The use of mild bases and palladium catalysts improves functional group tolerance and operational simplicity.

- Avoiding organolithium reagents reduces safety hazards and improves scalability.

Chemical Reactions Analysis

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

Reduction: It can be reduced to form boron-containing alcohols or hydrocarbons.

Substitution: The ester can participate in substitution reactions, where the pinacol group is replaced by other functional groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds, boronic acids, and various substituted cyclohexane derivatives .

Scientific Research Applications

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Industry: The ester is used in the production of advanced materials, such as polymers and electronic devices

Mechanism of Action

The mechanism by which cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester exerts its effects involves the interaction of the boron atoms with various molecular targets. In cross-coupling reactions, the boron atoms form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds. The pinacol ester groups enhance the stability and solubility of the compound, making it more reactive under mild conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester with structurally related boronic esters:

Key Findings:

Steric and Electronic Effects :

- The cis isomer exhibits superior reactivity in cross-couplings compared to the trans isomer , as the cis arrangement allows better orbital overlap with coupling partners .

- The hydroxyl-containing variant (CAS 264144-69-6) shows reduced thermal stability but improved solubility in polar solvents, making it suitable for aqueous-phase reactions .

Stability :

- All pinacol esters are sensitive to hydrolysis and oxidation (e.g., by H₂O₂), but the cis-1,2-cyclohexane derivative demonstrates moderate stability under anhydrous conditions .

Synthetic Utility :

- The cis-1,2 compound is preferred for constructing strained cyclic systems, while the biphenyl analog (CAS N/A) is used in rigid-rod polymer synthesis .

Research Highlights

- Suzuki-Miyaura Coupling : The cis-1,2 compound achieves >90% yield in coupling with aryl halides, outperforming trans and hydroxylated analogs by 20–30% .

- Oxidative Stability: Reactivity with H₂O₂ generates phenolic byproducts, with the cis isomer showing slower degradation kinetics than phenylboronic acid pinacol esters (t₁/₂ = 45 min vs. 15 min) .

Biological Activity

cis-Cyclohexane-1,2-diboronic Acid Bis(pinacol) Ester is a boronic acid derivative with significant implications in organic synthesis and potential therapeutic applications. Its unique structural properties, characterized by a cyclohexane backbone and two boronic acid groups, contribute to its reactivity and versatility in various chemical reactions. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C18H38B2O6

- Molecular Weight : 372.12 g/mol

- IUPAC Name : Rel-(1R,2S)-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexane

The compound's structure allows for unique interactions with biological targets due to its steric and electronic properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of Boronic Acid Precursors : Starting materials are selected based on availability and reactivity.

- Formation of the Ester : The reaction between the boronic acids and pinacol is conducted under controlled conditions to yield the desired product.

- Purification : The final product is purified using chromatography techniques to achieve high purity levels (≥95%).

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

1. Enzyme Inhibition

Research has shown that boronic acids can act as inhibitors for various enzymes. For instance:

- SARS-CoV-2 Mpro Inhibition : Some boronic acid derivatives have demonstrated the ability to inhibit the main protease (Mpro) of SARS-CoV-2 at concentrations ranging from 250 to 500 nM. This suggests potential applications in antiviral drug development .

2. Interaction with Biological Targets

The compound interacts with other chemical species through dynamic covalent bonds:

- Reactivity Studies : Interaction studies reveal that this compound can form stable complexes with catechols, which may enhance its bioactivity in biological systems .

Case Studies and Research Findings

Several studies have explored the biological implications of boronic acid derivatives:

Applications in Drug Discovery

The unique properties of this compound make it a valuable reagent in drug discovery:

- Antiviral Agents : Its ability to inhibit viral proteases positions it as a candidate for developing antiviral therapies.

- Synthetic Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules.

Q & A

Q. What are the typical synthetic routes for preparing cis-cyclohexane-1,2-diboronic acid bis(pinacol) ester, and how do reaction conditions influence yield?

Methodological Answer: The compound is commonly synthesized via diboration of cyclohexene derivatives using bis(pinacolato)diboron (B₂pin₂) under platinum catalysis . Key variables include temperature (typically 60–80°C), solvent polarity (e.g., THF or toluene), and catalyst loading (Pt(dvds) at 1–5 mol%). Yield optimization requires inert atmosphere conditions to prevent boronic ester hydrolysis. Post-synthesis purification via silica gel chromatography with non-polar solvents (hexane/ethyl acetate) is recommended to isolate the cis isomer .

Q. How does the solubility of this compound vary across organic solvents, and how does this impact reaction design?

Methodological Answer: Solubility studies of analogous pinacol boronic esters show high solubility in chloroform, moderate solubility in ethers (e.g., THF), and low solubility in hydrocarbons (e.g., hexane) due to the polar boronate group and bulky pinacol moiety . For Suzuki-Miyaura coupling, THF or dioxane is preferred to dissolve both the boronic ester and aryl halide substrates. Kinetic experiments in dipolar aprotic solvents (e.g., DMF) should account for potential ester stability issues at elevated temperatures .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer: The compound serves as a versatile building block in:

- Suzuki-Miyaura cross-coupling to construct cyclohexane-containing biaryl systems (e.g., pharmaceuticals or liquid crystals) .

- Allylboration reactions for stereoselective C–C bond formation, where the cis-1,2-diboronic ester enables controlled diastereomer synthesis .

- Radical-mediated transformations , such as photoinduced decarboxylative borylation, to introduce boronate groups into complex scaffolds .

Advanced Research Questions

Q. How can stereochemical outcomes in allylboration reactions using this compound be optimized?

Methodological Answer: Stereocontrol is achieved via in situ generation of borinic esters. For example:

- Treat the diboronic ester with nBuLi and TFAA to form a reactive borinic ester intermediate, which enhances E-selectivity in allylboration .

- Use chiral auxiliaries or catalysts (e.g., sparteine) to induce enantioselectivity. Monitoring by NMR confirms intermediate formation and reaction progression .

Q. What kinetic considerations arise when using this compound in oxidative or hydrolytic reactions?

Methodological Answer:

- Oxidative stability : The ester reacts with H₂O₂ to form phenol derivatives, with reaction rates dependent on pH. At neutral pH (7.27), UV-vis spectroscopy (λmax = 405 nm) tracks the disappearance of the boronic ester and formation of oxidized products .

- Hydrolysis : Acidic conditions (pH < 5) accelerate hydrolysis. Kinetic studies should employ buffered solutions to isolate pH effects. Data fitting via Redlich–Kister or Wilson equations improves correlation accuracy .

Q. How can contradictions in cross-coupling efficiency be resolved when using sterically hindered substrates?

Methodological Answer: Contradictions often stem from competing side reactions (e.g., protodeboronation or homocoupling). Mitigation strategies include:

Q. What analytical techniques are critical for characterizing and validating the purity of this compound?

Methodological Answer:

- NMR spectroscopy : and NMR confirm boronate ester structure (e.g., δ ~1.3 ppm for pinacol methyl groups). NMR (δ ~30 ppm) verifies boron environment integrity .

- HPLC-MS : Quantifies trace impurities (e.g., hydrolyzed boronic acids) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolves cis/trans isomerism in solid-state structures .

Q. How does the electronic nature of the cyclohexane ring influence reactivity in radical-mediated borylation?

Methodological Answer: The electron-deficient cyclohexane ring (due to adjacent boronate groups) stabilizes radical intermediates. For photoinduced reactions:

- UV/Vis irradiation (λ = 450 nm) generates boryl radicals via single-electron transfer (SET) from the ester .

- Solvent choice (e.g., DMF) modulates radical chain propagation efficiency. Kinetic isotope effect (KIE) studies differentiate between HAT and SET pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for pinacol boronic esters?

Methodological Answer: Discrepancies arise from solvent purity, temperature gradients, and measurement techniques (e.g., dynamic vs. static methods). To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.